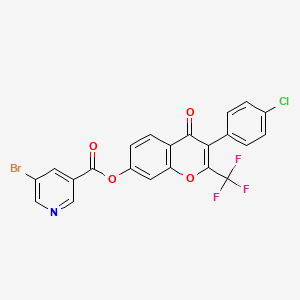![molecular formula C32H40N4O6 B11649061 2-(4-Tert-butylphenoxy)-1-[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B11649061.png)
2-(4-Tert-butylphenoxy)-1-[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Tert-butylphenoxy)-1-[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a combination of aromatic rings, piperazine, and nitro groups, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenoxy)-1-[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-tert-butylphenol with an appropriate halogenated ethanone derivative under basic conditions to form the phenoxy intermediate.
Piperazine Derivative Synthesis: The next step involves the synthesis of the piperazine derivative by reacting 4-nitrophenylpiperazine with 2-(3,4-dimethoxyphenyl)ethylamine under suitable conditions.
Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the piperazine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(4-Tert-butylphenoxy)-1-[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or hydrogenation catalysts can reduce the nitro group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinones or other oxidized aromatic derivatives.
Reduction: Amino derivatives from the reduction of nitro groups.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. It can be tested for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
作用機序
The mechanism of action of 2-(4-Tert-butylphenoxy)-1-[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the nitro group could be involved in redox reactions within cells.
類似化合物との比較
Similar Compounds
2-(4-Tert-butylphenoxy)-1-[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanone: shares similarities with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C32H40N4O6 |
|---|---|
分子量 |
576.7 g/mol |
IUPAC名 |
2-(4-tert-butylphenoxy)-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C32H40N4O6/c1-32(2,3)24-7-10-26(11-8-24)42-22-31(37)35-18-16-34(17-19-35)25-9-12-28(36(38)39)27(21-25)33-15-14-23-6-13-29(40-4)30(20-23)41-5/h6-13,20-21,33H,14-19,22H2,1-5H3 |
InChIキー |
CDOHKOSKDSHEJY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(6-{[(4-Carboxyphenyl)amino]carbonyl}pyridin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B11648980.png)
![Methyl 4-phenyl-2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11648981.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11648987.png)

![2-(4-tert-butylphenoxy)-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11649005.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11649014.png)
![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11649031.png)
![N-(2-chlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide (non-preferred name)](/img/structure/B11649036.png)

![N-(3-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B11649043.png)
![2-[4-(2-phenylpropan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11649046.png)
![6-(4-bromophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11649053.png)

![Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11649065.png)
